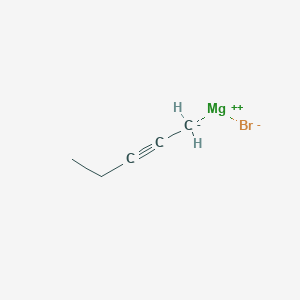

Pent-2-ynylmagnesium bromide

Description

Historical Context and Significance of Grignard Reagents in Carbon-Carbon Bond Formation

In 1900, French chemist François Auguste Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. wikipedia.orgnumberanalytics.com These reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), proved to be powerful nucleophiles capable of attacking a wide range of electrophilic functional groups. numberanalytics.combritannica.combyjus.com This discovery was a monumental breakthrough, as it provided a versatile and efficient method for creating carbon-carbon bonds, a task that was previously challenging for chemists. tutorchase.comnumberanalytics.com The profound impact of this work was recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. wikipedia.orgbritannica.comlycee-grignard.fr

The significance of Grignard reagents lies in their ability to act as carbanion equivalents. britannica.com The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it strongly nucleophilic and basic. openstax.org This allows Grignard reagents to react with a vast array of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon single bonds. byjus.commasterorganicchemistry.compressbooks.pub This versatility has made them indispensable tools in the synthesis of a wide variety of organic compounds, from simple alcohols to complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Unique Reactivity Profile of Alkynylmagnesium Halides

Within the broad class of Grignard reagents, alkynylmagnesium halides (RC≡CMgX) possess a distinct and valuable reactivity profile. These reagents are prepared by the reaction of a terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide, or directly from an alkynyl halide. snscourseware.orgorgsyn.org The key feature of these reagents is the sp-hybridized carbon atom of the alkyne, which imparts unique characteristics.

The acetylenic proton of a terminal alkyne is weakly acidic, allowing for its deprotonation by a stronger Grignard reagent to form the alkynylmagnesium halide. snscourseware.org The resulting carbon nucleophile is "softer" and generally less basic than its alkyl or aryl counterparts. While still potent nucleophiles, alkynyl Grignard reagents can exhibit greater selectivity in their reactions. acs.org Their linear geometry and reduced steric bulk around the nucleophilic carbon can also influence the stereochemical outcome of reactions. A notable characteristic is their participation in nucleophilic addition reactions to carbonyl compounds, leading to the formation of propargyl alcohols, which are valuable synthetic intermediates. pressbooks.pubresearchgate.net However, it has been noted that some alkynyl Grignard reagents can be less reactive than their alkyl or aryl counterparts in certain addition reactions. acs.org

Research Landscape and Strategic Importance of Pent-2-ynylmagnesium Bromide in Modern Synthetic Chemistry

This compound, with its five-carbon chain and internal triple bond, is a strategically important building block in modern synthetic chemistry. Its structure allows for the introduction of a pent-2-ynyl group into a target molecule, a motif that can be further elaborated into various functional groups. The internal nature of the alkyne in the final product, after reaction, is a key feature that distinguishes it from terminal alkynyl Grignard reagents.

Research has demonstrated the utility of this compound and similar reagents in the synthesis of complex molecules and natural products. For instance, alkynylmagnesium bromides have been employed in the synthesis of cardol monoene and diene, components of cashew nut shell liquid, highlighting their role in constructing long-chain unsaturated systems. rsc.org The addition of such reagents to carbonyl compounds is a common strategy. For example, the reaction with aldehydes and ketones provides access to secondary and tertiary alcohols containing the pent-2-ynyl moiety. libretexts.org These alcohol products can then serve as precursors for a variety of other compounds.

The strategic importance of this compound also lies in its ability to participate in more complex transformations. For example, the resulting alkynyl group can undergo subsequent reactions such as hydrogenation to form alkenes or alkanes, or participate in coupling reactions to build even more elaborate carbon skeletons. This versatility makes this compound a valuable tool for synthetic chemists aiming to construct intricate molecular architectures, including those found in bioactive natural products and advanced materials. nih.govrsc.orgcsic.es

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇BrMg |

| Molecular Weight | 171.32 g/mol |

| CAS Number | 126459-56-1 |

| Synonyms | Bromo(pent-2-yn-1-yl)magnesium |

Note: The properties listed are for the idealized monomeric species. In solution, Grignard reagents can exist as complex mixtures of monomers, dimers, and higher oligomers.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;pent-2-yne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCOMURZVGTNTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pent 2 Ynylmagnesium Bromide

General Principles of Grignard Reagent Formation from Organic Halides and Magnesium Metal

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are typically synthesized by reacting an organic halide with magnesium metal. byjus.comwikipedia.org This process fundamentally transforms an electrophilic carbon in the organic halide into a nucleophilic carbon in the Grignard reagent, a crucial reversal of polarity for carbon-carbon bond formation. utexas.edu The mechanism is believed to involve a single electron transfer from the magnesium to the organic halide, forming a radical anion that then collapses to an organic radical and a halide ion, which subsequently react with magnesium. utexas.edu

The formation of Grignard reagents is highly sensitive to the reaction conditions. The presence of water or other protic solvents will rapidly destroy the reagent through protonolysis. byjus.comwikipedia.org Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential. jove.comlibretexts.org

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most commonly used solvents for Grignard reagent preparation. byjus.comwikipedia.orgnumberanalytics.com This preference is due to their ability to solvate and stabilize the forming organomagnesium species. The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium center, forming a complex that is soluble in the reaction medium. utexas.edunumberanalytics.com This solvation is critical for the stability and reactivity of the Grignard reagent. numberanalytics.com The choice of ether can also influence the reaction; for instance, THF has a higher boiling point than diethyl ether, which can be advantageous for certain reactions. numberanalytics.com

| Solvent | Key Properties | Relevance to Grignard Synthesis |

| Diethyl Ether | Low boiling point (34.6 °C), good solvating ability. numberanalytics.com | Commonly used, facilitates easy removal after reaction. |

| Tetrahydrofuran (THF) | Higher boiling point (66 °C), excellent solvating ability. numberanalytics.com | Often preferred for its ability to dissolve a wider range of Grignard reagents and for reactions requiring higher temperatures. numberanalytics.com |

A common challenge in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits its reaction with the organic halide. wikipedia.orgstackexchange.com Several techniques are employed to overcome this induction period.

Mechanical methods such as crushing the magnesium turnings or using ultrasound can help to expose a fresh, reactive metal surface. wikipedia.org Chemical activators are also frequently used. A small amount of an activating agent like iodine, methyl iodide, or 1,2-dibromoethane (B42909) is often added to the reaction mixture. wikipedia.orgjove.comstackexchange.com 1,2-Dibromoethane is particularly effective as it reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles provides a visual cue that the magnesium surface has been activated and the reaction has initiated. wikipedia.orgyoutube.com

| Initiator | Mechanism of Action | Observational Cue |

| Iodine (I₂) | Reacts with the magnesium oxide layer. jove.com | Disappearance of the purple iodine color. |

| 1,2-Dibromoethane | Reacts with magnesium to expose a fresh surface. wikipedia.orgstackexchange.com | Evolution of ethylene gas bubbles. wikipedia.orgyoutube.com |

| Methyl Iodide | A reactive alkyl halide that readily forms a Grignard reagent. wikipedia.org | Exothermic reaction and solvent reflux. |

Specific Considerations for the Preparation of Alkynylmagnesium Bromides

The synthesis of alkynylmagnesium bromides, including pent-2-ynylmagnesium bromide, presents unique considerations compared to their alkyl or aryl counterparts due to the acidity of the terminal alkyne proton.

While the direct reaction of an alkynyl halide with magnesium is a standard approach for many Grignard reagents, the stability of 1-haloalkynes can be a concern. sciencemadness.org However, the synthesis of alkynyl bromides is possible through various methods, including the bromination of terminal alkynes. organic-chemistry.org Once the corresponding 1-bromopentyne is obtained, it can potentially undergo a direct reaction with magnesium metal in an ethereal solvent to form this compound. This method follows the general principles of Grignard reagent formation, requiring anhydrous conditions and initiation if necessary.

A more common and often more reliable method for preparing alkynylmagnesium bromides is through the deprotonation of a terminal alkyne using a pre-formed Grignard reagent. sciencemadness.org Terminal alkynes have a pKa of approximately 25, making their terminal proton acidic enough to be removed by a stronger Grignard base, such as ethylmagnesium bromide or methylmagnesium bromide. libretexts.org

In this approach, a solution of a simple Grignard reagent like ethylmagnesium bromide is prepared first. Then, the terminal alkyne, in this case, pentyne, is added to the solution. The ethylmagnesium bromide acts as a strong base, deprotonating the pentyne to form this compound and ethane (B1197151) gas, which evolves from the reaction mixture. orgsyn.org This method is advantageous as it avoids the potential instability and handling difficulties of 1-haloalkynes. The reaction of ethylmagnesium bromide with acetylene (B1199291) to form ethynylmagnesium bromide is a well-documented example of this strategy. orgsyn.org Similarly, propynylmagnesium bromide can be prepared from methylacetylene and ethylmagnesium bromide. prepchem.com

Influence of Substrate Structure and Electronic Properties on Formation Efficiency

The efficiency of Grignard reagent formation is influenced by the structure and electronic properties of the organic halide substrate. numberanalytics.com Generally, the reactivity of the carbon-halogen bond follows the order I > Br > Cl > F. masterorganicchemistry.com For this reason, organic bromides are frequently used as a good compromise between reactivity and cost.

The structure of the alkyl or aryl group also plays a role. Steric hindrance around the carbon-halogen bond can impede the reaction with the magnesium surface, potentially slowing down the rate of formation. numberanalytics.com Electron-withdrawing groups on the substrate can affect the stability of the resulting Grignard reagent.

In the context of preparing this compound via the deprotonation route, the key factor is the acidity of the terminal alkyne. The sp-hybridized carbon of the terminal alkyne imparts sufficient acidity to the attached proton for it to be removed by a suitable Grignard base. libretexts.org The efficiency of this deprotonation is generally high, provided that a stoichiometric amount of the Grignard base is used under appropriate anhydrous conditions.

Reactivity and Mechanistic Investigations of Pent 2 Ynylmagnesium Bromide

Nucleophilic Addition Reactions of the Pent-2-ynyl Anion Equivalent

As a potent nucleophile, pent-2-ynylmagnesium bromide readily participates in addition reactions with a variety of electrophilic substrates. masterorganicchemistry.com The core of its reactivity lies in the attack of the carbanionic center on electron-deficient atoms, leading to the formation of new carbon-carbon bonds and a wide array of functionalized molecules.

Reactions with Carbonyl Compounds

The addition of Grignard reagents to carbonyl compounds is a cornerstone of alcohol synthesis. libretexts.org this compound is no exception, reacting with aldehydes, ketones, esters, and acid chlorides to yield the corresponding secondary, tertiary, and other alcohol derivatives. libretexts.orglibretexts.org

The reaction of this compound with aldehydes provides a direct route to secondary alcohols. khanacademy.orgquora.com The nucleophilic pent-2-ynyl group attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by protonation of the resulting alkoxide intermediate during an aqueous workup to yield the final secondary alcohol product. khanacademy.org The general mechanism involves the formation of a new carbon-carbon bond between the alkyne and the carbonyl carbon. nih.gov

Reaction Scheme: Addition to an Aldehyde

| Aldehyde (R-CHO) | Product (Secondary Alcohol) |

| Acetaldehyde | 4-Heptyn-2-ol |

| Propionaldehyde | 5-Octyn-3-ol |

| Benzaldehyde | 1-Phenyl-2-pentyn-1-ol |

In a similar fashion, this compound reacts with ketones to produce tertiary alcohols. libretexts.orgnii.ac.jpnih.gov The nucleophilic addition to the carbonyl carbon of the ketone is the key step, forming a new carbon-carbon bond and a tertiary alkoxide intermediate, which is subsequently protonated. pearson.comdoubtnut.com This reaction is a versatile method for constructing sterically hindered tertiary alcohols containing an alkynyl group. researchgate.netchegg.comchegg.com

Reaction Scheme: Addition to a Ketone

| Ketone (R-CO-R') | Product (Tertiary Alcohol) |

| Acetone | 2-Methyl-4-heptyn-2-ol |

| Cyclohexanone | 1-(Pent-2-ynyl)cyclohexanol |

| Acetophenone | 2-Phenyl-4-heptyn-2-ol |

The reaction of this compound with esters and acid chlorides is more complex than with aldehydes and ketones. Initially, the Grignard reagent adds to the carbonyl group. However, the resulting intermediate is unstable and eliminates a leaving group (alkoxide from esters, chloride from acid chlorides) to form a ketone. This newly formed ketone can then react with a second equivalent of the Grignard reagent to yield a tertiary alcohol. libretexts.org Therefore, careful control of reaction conditions and stoichiometry is necessary to isolate the ketone, though the tertiary alcohol is the more common product when an excess of the Grignard reagent is used.

Reactions with Nitriles (e.g., Formation of Ketones via Imine Intermediates)

This compound can add to the electrophilic carbon of a nitrile. libretexts.org This nucleophilic addition leads to the formation of an imine anion intermediate after the initial addition. youtube.comyoutube.com Subsequent hydrolysis of this imine intermediate in an acidic workup yields a ketone. masterorganicchemistry.com This two-step process provides a valuable method for synthesizing ketones where one of the alkyl groups is the pent-2-ynyl moiety. libretexts.org

Reaction Scheme: Addition to a Nitrile

| Nitrile (R-C≡N) | Product (Ketone) |

| Acetonitrile | 4-Heptyn-2-one |

| Benzonitrile | 1-Phenyl-2-pentyn-1-one |

Reactions with Epoxides (e.g., Ring Opening and Alcohol Formation)

Epoxides, being three-membered rings containing an oxygen atom, are susceptible to ring-opening reactions by nucleophiles due to their inherent ring strain. nih.gov this compound, acting as a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. organicchemistrytutor.com This attack typically occurs at the less sterically hindered carbon atom in an SN2-type mechanism, leading to the opening of the ring and the formation of an alkoxide. libretexts.orgkhanacademy.orgyoutube.com Subsequent protonation of the alkoxide during workup yields a β-alkynyl alcohol. beilstein-journals.org

Reaction Scheme: Addition to an Epoxide (Ethylene Oxide)

| Epoxide | Product (Alcohol) |

| Ethylene (B1197577) Oxide | Hept-4-yn-1-ol |

| Propylene Oxide | 1-(Pent-2-ynyl)propan-2-ol |

| Cyclohexene Oxide | 2-(Pent-2-ynyl)cyclohexanol |

Carboxylation Reactions with Carbon Dioxide

The reaction of Grignard reagents with carbon dioxide, known as carboxylation, is a fundamental and widely used method for the synthesis of carboxylic acids. ucalgary.ca this compound readily undergoes this reaction to form a new carbon-carbon bond, extending the carbon chain by one atom. ucalgary.cadoubtnut.com

The process involves the nucleophilic attack of the carbanionic carbon of the pent-2-ynyl group on the electrophilic carbon atom of carbon dioxide. ucalgary.ca This addition step results in the formation of a magnesium carboxylate salt intermediate. ucalgary.cayoutube.com Subsequent hydrolysis of this intermediate in the presence of an aqueous acid protonates the carboxylate, yielding the final carboxylic acid product, hex-3-ynoic acid. ucalgary.caquora.comnih.gov The reaction is typically carried out using solid carbon dioxide (dry ice) or by bubbling CO2 gas through the reaction mixture. ucalgary.cayoutube.comnih.gov

Reaction Scheme: Carboxylation of this compound

CH₃CH₂C≡CCH₂MgBr + CO₂ → CH₃CH₂C≡CCH₂COOMgBr

CH₃CH₂C≡CCH₂COOMgBr + H₃O⁺ → CH₃CH₂C≡CCH₂COOH + Mg(OH)Br

The table below summarizes the key components of this transformation.

| Role | Compound Name | Chemical Formula |

| Grignard Reagent | This compound | C₅H₇MgBr |

| Electrophile | Carbon Dioxide | CO₂ |

| Intermediate | Magnesium bromo hex-3-ynoate | C₆H₇BrMgO₂ |

| Final Product | Hex-3-ynoic acid | C₆H₈O₂ |

Acid-Base Reactivity: Role as a Strong Base

Grignard reagents are well-established as strong bases in organic chemistry. libretexts.org The basicity of this compound stems from the fact that its conjugate acid, 2-pentyne, is a very weak acid. Terminal alkynes have a pKa of approximately 25-26, making them significantly more acidic than alkanes (pKa ~50) and alkenes (pKa ~44), but still far weaker acids than water (pKa ~15.7). libretexts.orgyoutube.com The conjugate base of a weak acid is a strong base; therefore, the pent-2-ynyl anion is a powerful base capable of deprotonating a wide range of compounds that are more acidic than 2-pentyne. libretexts.orgallen.in

Deprotonation of Acidic Protons in Organic Substrates

Due to its strong basicity, this compound can effectively deprotonate any organic substrate that possesses a proton more acidic than the acetylenic proton of 2-pentyne (pKa ~25). youtube.com This reaction is a simple acid-base equilibrium that lies on the side of the weaker acid and weaker base. libretexts.org For a deprotonation reaction to proceed to completion, the pKa of the substrate being deprotonated should be significantly lower than 25.

This reactivity makes it unsuitable for use with substrates containing acidic functional groups such as alcohols, carboxylic acids, or even primary and secondary amines, as it will preferentially act as a base rather than a nucleophile. However, this property can be harnessed to generate other nucleophiles or to initiate base-catalyzed reactions.

The following table illustrates the ability of this compound to deprotonate various organic functional groups based on their approximate pKa values.

| Functional Group | Example Compound | Approximate pKa | Outcome of Reaction with this compound |

| Carboxylic Acid | Acetic Acid | ~5 | Rapid deprotonation |

| Water | Water | ~15.7 | Rapid deprotonation libretexts.org |

| Alcohol | Ethanol | ~16 | Rapid deprotonation |

| Terminal Alkyne | Phenylacetylene | ~21 | Deprotonation (equilibrium) |

| Ketone (α-proton) | Acetone | ~20 | Deprotonation (equilibrium) |

| Ester (α-proton) | Ethyl acetate | ~25 | Deprotonation (equilibrium) |

| Alkene | Ethene | ~44 | No reaction youtube.com |

| Alkane | Ethane (B1197151) | ~50 | No reaction youtube.com |

Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. sigmaaldrich.com Grignard reagents, including this compound, are excellent nucleophilic partners in many of these transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura and related processes)

Palladium-catalyzed cross-coupling reactions are among the most important methods for forming C-C bonds. nih.gov The Suzuki-Miyaura coupling specifically involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org While this compound is not used directly in a traditional Suzuki-Miyaura reaction, it is a key precursor for related palladium-catalyzed processes like the Kumada and Negishi couplings, which utilize Grignard reagents and organozinc reagents, respectively. libretexts.org

In a Kumada-type coupling, the catalytic cycle generally involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a palladium(II) intermediate.

Transmetalation: The organic group from the Grignard reagent (the pent-2-ynyl group) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

These reactions allow for the efficient formation of bonds between sp-hybridized carbons (from the alkyne) and sp²- or sp³-hybridized carbons. organic-chemistry.orgnih.gov

| Component | Role | Example |

| Nucleophile | Grignard Reagent | This compound |

| Electrophile | Organic Halide | Aryl bromide, Vinyl iodide |

| Catalyst Precursor | Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) |

| Product | Coupled Alkene/Arene | 1-Aryl-2-pentyne |

Copper-Catalyzed Carbon-Carbon Bond Formations (e.g., Condensation Reactions)

Copper salts are effective catalysts for a variety of cross-coupling reactions involving Grignard reagents. rsc.org These transformations provide a cost-effective alternative to palladium-catalyzed systems for certain applications. The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide or bromide, can significantly enhance the reactivity of Grignard reagents towards organic halides and other electrophiles. rsc.org

The mechanism is thought to involve the formation of a highly nucleophilic organocuprate species in situ or a copper-centered catalytic cycle. These copper-mediated reactions are particularly useful for substitution reactions with alkyl halides and for conjugate addition reactions to α,β-unsaturated carbonyl compounds. For instance, this compound could be coupled with an alkyl halide in the presence of a copper catalyst to form a more substituted alkyne.

Other Transition Metal-Mediated Transformations

Beyond palladium and copper, other transition metals like nickel and iron are also used to catalyze reactions with Grignard reagents. Nickel catalysts, in particular, are known for their ability to couple Grignard reagents with less reactive electrophiles like aryl chlorides. tcichemicals.com

A highly relevant transformation for alkynyl compounds is the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.com While this reaction typically uses a terminal alkyne with a base, the pre-formed this compound can serve as the alkynyl nucleophile in a similar palladium- and copper-cocatalyzed process. This provides a direct route to synthesize substituted alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Magnesium Bromide-Mediated Rearrangement and Cyclization Reactions

This compound, like other Grignard reagents, exists in solution in equilibrium with its corresponding dialkylmagnesium species and magnesium bromide (MgBr₂), as described by the Schlenk equilibrium. This inherent presence of MgBr₂ allows it to function as a Lewis acid, capable of mediating a variety of chemical transformations, including rearrangements and cyclizations. guidechem.com The oxyphilic nature of the magnesium ion enables it to coordinate to oxygen-containing functional groups, activating substrates and influencing the stereochemical and regiochemical outcomes of reactions. guidechem.com

Lewis Acid Catalysis by MgBr₂ (e.g., Knoevenagel Condensation, Aldol Condensation)

The magnesium bromide component of the this compound reagent can act as a potent Lewis acid catalyst. By coordinating to carbonyl oxygens, MgBr₂ increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This catalytic activity is pivotal in various condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound. While typically catalyzed by weak bases, studies have shown that magnesium bromide diethyl etherate (MgBr₂·OEt₂) can serve as an effective Lewis acid catalyst for this transformation, particularly in the presence of a mild base like triethylamine (TEA). researchgate.netarkat-usa.orgumich.edu This method provides an efficient, room-temperature route to synthesize electrophilic olefins. arkat-usa.orgresearchgate.net The reaction proceeds with a variety of aldehydes and active methylene compounds such as malononitrile and ethyl cyanoacetate, yielding the corresponding products in high yields. arkat-usa.orgumich.edu

In the context of a reaction mixture containing this compound, the inherent MgBr₂ can catalyze the Knoevenagel condensation between other suitable substrates present in the medium.

Table 1: Examples of MgBr₂·OEt₂ Catalyzed Knoevenagel Condensation arkat-usa.org

| Aldehyde (R-CHO) | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 98 |

| 4-Chlorobenzaldehyde | Malononitrile | 2-((4-Chlorophenyl)methylene)malononitrile | 95 |

| 4-Methoxybenzaldehyde | Malononitrile | 2-((4-Methoxyphenyl)methylene)malononitrile | 97 |

| Benzaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-phenylacrylate | 94 |

| Isobutyraldehyde | Malononitrile | 2-(2-Methylpropylidene)malononitrile | 90 |

Aldol Condensation

Magnesium bromide is also a highly effective mediator for aldol reactions, promoting the reaction between an enolate and a carbonyl compound. MgBr₂·OEt₂ has been shown to catalyze the direct aldol reaction of chiral N-acylthiazolidinethiones, affording anti-aldol products with high diastereoselectivity. acs.org The mechanism is proposed to involve the formation of a magnesium enolate, which then reacts with the aldehyde through a six-membered cyclic transition state. oup.comoup.com This chelation control leads to excellent stereochemical outcomes. oup.com The use of MgBr₂ can offer complementary stereoselectivity compared to other Lewis acids or metal enolates. acs.orgresearchgate.net

For reactions involving this compound, the associated MgBr₂ can facilitate aldol condensations between other carbonyl-containing reactants or intermediates, influencing the formation of complex molecular architectures.

Table 2: Diastereoselective Aldol Reaction Mediated by MgBr₂·OEt₂ acs.org

| N-Acylthiazolidinethione | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| N-Propionylthiazolidinethione | Cinnamaldehyde | 85 | 19:1 |

| N-Propionylthiazolidinethione | Benzaldehyde | 93 | 10:1 |

| N-Propionylthiazolidinethione | Isobutyraldehyde | 80 | 15:1 |

| N-Acetylthiazolidinethione | Cinnamaldehyde | 56 | >20:1 |

Chelation-Controlled Reactions

The magnesium ion in this compound can orchestrate the stereochemical course of its own addition reactions through chelation. When the substrate contains a Lewis basic atom (typically oxygen or nitrogen) positioned appropriately relative to the reaction center, the magnesium atom can form a stable five- or six-membered chelate ring. ntu.edu.twnih.gov This coordination locks the substrate in a rigid conformation, exposing one face of the electrophilic center to nucleophilic attack. guidechem.com

This principle is particularly effective in reactions with α- or β-alkoxy carbonyl compounds. The magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the neighboring alkoxy oxygen. guidechem.com This bidentate chelation forces the delivery of the pent-2-ynyl nucleophile from the less hindered face of the carbonyl, resulting in a single, predictable diastereomer. guidechem.comntu.edu.tw The ability of MgBr₂ to form these discrete bidentate chelates serves as a powerful stereocontrol element, which in many cases can completely reverse the stereoselectivity observed with non-chelating Lewis acids. guidechem.com

This chelation-controlled strategy is a cornerstone of asymmetric synthesis, allowing for the highly diastereoselective formation of new stereocenters. The reaction of this compound with a chiral α-alkoxy aldehyde, for example, would be expected to proceed through such a chelated intermediate to yield a specific diastereomer of the resulting propargyl alcohol.

Table 3: Chelation vs. Non-Chelation Control in Nucleophilic Addition

| Substrate | Reagent/Conditions | Control Model | Major Product Diastereomer |

|---|---|---|---|

| α-Alkoxy Ketone | This compound | Chelation Control | Syn (Cram Chelate) |

| α-Alkoxy Ketone | Organolithium or BF₃·OEt₂ + this compound | Non-Chelation Control | Anti (Felkin-Anh) |

Applications in Advanced Organic Synthesis

Construction of Complex Carbon Frameworks

The ability of pent-2-ynylmagnesium bromide to react with a wide range of electrophiles makes it a valuable tool for elongating carbon chains and introducing the pent-2-ynyl motif into organic molecules. This functionality is a precursor to a variety of other functional groups and structural elements.

The addition of this compound to aldehydes and ketones is a fundamental and widely used method for the preparation of propargylic alcohols. Current time information in Bangalore, IN.wikipedia.org This reaction proceeds via the nucleophilic attack of the alkynyl carbon of the Grignard reagent on the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated during aqueous workup to yield the corresponding alcohol.

The reaction with aldehydes provides secondary alcohols, while reaction with ketones yields tertiary alcohols. wikipedia.org A notable application is the reaction with formaldehyde, which produces a terminal primary alcohol, effectively adding a 3-hydroxyprop-1-ynyl unit to the ethyl group of the starting Grignard reagent. The reaction of this compound with epoxides, such as ethylene (B1197577) oxide, also leads to the formation of alcohols, specifically homopropargylic alcohols, after an SN2-type ring-opening followed by protonation. youtube.commasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This reaction typically occurs at the less sterically hindered carbon of the epoxide. youtube.commasterorganicchemistry.comorganicchemistrytutor.com

These resulting propargylic and homopropargylic alcohols are valuable synthetic intermediates that can be further elaborated. For instance, the triple bond can undergo hydrogenation, hydration, or participate in various coupling and cyclization reactions.

Table 1: Synthesis of Alcohols using this compound

| Electrophile | Product | Alcohol Type |

|---|---|---|

| Formaldehyde | 3-Hexyn-1-ol | Primary |

| Acetaldehyde | 4-Heptyn-3-ol | Secondary |

| Acetone | 2-Methyl-3-hexyn-2-ol | Tertiary |

| Ethylene Oxide | 4-Heptyn-1-ol | Primary |

This compound can be employed in the synthesis of ketones through reaction with various carboxylic acid derivatives, most notably acyl chlorides and nitriles. researchgate.net When reacted with an acyl chloride, the Grignard reagent adds to the carbonyl group, initially forming a tetrahedral intermediate which then collapses to a ketone with the expulsion of the chloride leaving group. To prevent a second addition of the Grignard reagent to the newly formed ketone, the reaction is often carried out at low temperatures or by using a less reactive organocadmium reagent, prepared in situ from the Grignard reagent and cadmium chloride. researchgate.net

Alternatively, the reaction of this compound with a nitrile, followed by aqueous hydrolysis, affords a ketone. The Grignard reagent adds to the carbon-nitrogen triple bond to form an intermediate imine salt, which is then hydrolyzed to the corresponding ketone. This method provides a reliable route to ketones without the risk of over-addition.

Table 2: Synthesis of Ketones using this compound

| Reagent | Intermediate | Product |

|---|---|---|

| Acetyl chloride | Unstable tetrahedral adduct | 4-Heptyn-2-one |

| Acetonitrile | Imine salt | 4-Heptyn-2-one |

| Benzonitrile | Imine salt | 1-Phenyl-2-hexyn-1-one |

This compound is a precursor for the synthesis of skipped diynes (1,4-diynes) and higher polyynes. While direct coupling reactions of Grignard reagents can be challenging, they can be readily converted to other organometallic species, such as organocuprates or organoalanes, which are more suitable for these transformations. researchgate.netnih.gov

For instance, the reaction of this compound with a copper(I) salt, such as copper(I) bromide, generates a pent-2-ynylcopper(I) reagent. nih.gov These copper acetylides can then undergo coupling reactions with propargylic electrophiles, such as propargyl halides, to form skipped diynes. researchgate.net Similarly, alkynylalanes, prepared from the Grignard reagent and an aluminum halide, can also participate in copper-free cross-coupling reactions with propargylic electrophiles to yield skipped diynes. researchgate.net The resulting 1,4-diyne systems are important structural motifs in natural products and can be used in the synthesis of polysubstituted furans and pyrroles. researchgate.net

The adducts formed from the reaction of this compound with various electrophiles can undergo subsequent annulation and cyclization reactions to construct cyclic and polycyclic frameworks. For example, the alcohols formed from the addition to aldehydes or ketones can be converted into enynes, which are precursors for intramolecular Diels-Alder reactions or other pericyclic processes.

More directly, alkynyl Grignard reagents can participate in transition metal-catalyzed annulation reactions. nih.govacs.org For instance, in the presence of an iron or chromium catalyst, a [4+2] benzannulation can occur between an alkyne and a biaryl Grignard reagent to form phenanthrene (B1679779) derivatives. nih.govacs.org While specific examples with this compound are not prevalent in the literature, the general reactivity of alkynyl Grignard reagents suggests its potential in such transformations for the synthesis of substituted aromatic and heteroaromatic systems.

Stereoselective and Regioselective Synthesis

The application of this compound in stereoselective and regioselective reactions is crucial for the synthesis of complex, stereochemically defined molecules.

In the addition of this compound to chiral aldehydes and ketones containing a chelating group (such as a hydroxyl or alkoxy group) at the α- or β-position, the stereochemical outcome can often be predicted and controlled by the Cram's chelate model. wikipedia.orgscribd.comuwindsor.caimperial.ac.ukyoutube.com This model postulates the formation of a rigid, five- or six-membered cyclic transition state involving the magnesium ion of the Grignard reagent, the carbonyl oxygen, and the heteroatom of the chelating group.

This chelation locks the conformation of the chiral substrate, and the nucleophilic pent-2-ynyl group then attacks the carbonyl carbon from the less sterically hindered face of this rigid cyclic intermediate. youtube.com This leads to a high degree of diastereoselectivity, affording one diastereomer of the resulting alcohol in significant excess. The predictability of this model is a powerful tool for asymmetric synthesis, allowing for the construction of specific stereoisomers. For this model to be effective, the metal of the organometallic reagent must be a good Lewis acid capable of chelation, with magnesium being an excellent example. youtube.com

Enantioselective Transformations (e.g., Chiral Ligand-Mediated Reactions)

The creation of single enantiomers of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Enantioselective transformations involving Grignard reagents like this compound often employ chiral ligands to direct the stereochemical outcome of a reaction. These ligands create a chiral environment around a metal catalyst, typically copper or palladium, influencing the facial selectivity of the nucleophilic attack on a prochiral electrophile. rug.nlmdpi.comsnnu.edu.cn

While specific documented examples focusing solely on this compound are specialized, the principles are well-established through analogous systems. For instance, in a copper-catalyzed asymmetric addition to a carbonyl compound, the this compound would first undergo transmetalation with a copper(I) salt complexed to a chiral ligand. This newly formed chiral organocopper species then adds to the electrophile, such as an aldehyde, with a high degree of stereocontrol. The choice of chiral ligand, often a bidentate phosphine (B1218219) or a derivative of a chiral amine, is critical for achieving high enantiomeric excess (e.e.). rug.nlmdpi.comsnnu.edu.cn

The development of such catalytic systems is an active area of research, aiming to broaden the scope of substrates and improve the efficiency and selectivity of these transformations. rug.nlmdpi.comsnnu.edu.cn The ability to introduce a pentynyl group enantioselectively opens up pathways to a wide range of chiral alcohols and other valuable synthetic intermediates. rug.nl

Regiocontrolled Carbon-Carbon Bond Formations

This compound is an ambident nucleophile, meaning it can react at two different positions: the acetylenic carbon (α-position) or the allylic carbon (γ-position), which would result in an allenic product. The control of regioselectivity in the reactions of this Grignard reagent is a significant challenge and an area of synthetic utility. The outcome of the reaction is highly dependent on factors such as the solvent, temperature, the presence of catalytic additives (like copper salts), and the nature of the electrophile. scribd.com

Generally, in the absence of a catalyst, reactions with carbonyl compounds tend to favor the formation of the propargylic alcohol (α-attack). However, the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), can dramatically shift the regioselectivity towards the formation of the allenic alcohol (γ-attack) via a rug.nlethernet.edu.et-sigmatropic rearrangement of an intermediate organocopper species. This allows for the selective synthesis of either propargylic or allenic structures from the same starting materials by simply modifying the reaction conditions.

Table 1: Illustrative Regioselectivity in the Reaction of this compound with an Aldehyde

| Catalyst | Solvent | Temperature | Major Product |

| None | THF | 0 °C | Propargylic Alcohol |

| CuI (cat.) | THF | -78 °C to 0 °C | Allenic Alcohol |

Role in the Synthesis of Key Intermediates for Complex Molecules and Natural Products

The pentynyl and allenyl moieties that can be introduced using this compound are versatile functional groups that serve as key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. smolecule.comthieme-connect.de The alkyne or allene (B1206475) can be further elaborated through a variety of reactions, such as hydration, reduction, oxidation, or participation in pericyclic and metal-catalyzed coupling reactions. alevelchemistry.co.uk

For example, the introduction of a pentynyl group onto a complex scaffold can be a critical step in the total synthesis of a natural product. This group can then be transformed into other functional groups as needed to complete the synthesis. The allenic alcohols formed from regiocontrolled additions are also valuable intermediates, for instance, in the synthesis of dihydrofurans and other heterocyclic systems through gold-catalyzed cyclo-isomerization. acs.org

While a comprehensive list of all natural products synthesized using this specific reagent is extensive, its utility is evident in the construction of carbon skeletons found in various classes of compounds, from polyketides to terpenoids. The ability to form carbon-carbon bonds with predictable regiochemistry and potential for stereocontrol makes this compound a valuable tool in the arsenal (B13267) of the synthetic organic chemist. smolecule.com

Table 2: Examples of Synthetic Transformations of Pentynyl and Allenyl Intermediates

| Intermediate | Reaction Type | Resulting Structure |

| Propargylic Alcohol | Hydration (e.g., HgSO₄, H₂SO₄) | β-Hydroxy Ketone |

| Propargylic Alcohol | Reduction (e.g., H₂, Lindlar's cat.) | Allylic Alcohol |

| Allenic Alcohol | Gold-catalyzed Cyclo-isomerization | 2,3-Dihydrofuran |

| Terminal Alkyne | Sonogashira Coupling | Conjugated Enyne |

Theoretical and Computational Chemistry Studies

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate mechanisms of Grignard reactions. For reactions involving alkynyl Grignard reagents, DFT studies have been instrumental in understanding the formation of these reagents and their subsequent reactions.

A computational study on the reaction of methylmagnesium halides (MeMgX, where X = Cl, Br) with propyne, a smaller analogue of pent-2-yne, using the B3LYP/6-31+G* method, has shown that the formation of the acetylenic Grignard reagent is an exothermic process. The reaction proceeds through the formation of a complex between the Grignard reagent and the alkyne. In solution, this complexation often involves the displacement of a coordinated solvent molecule, such as diethyl ether or tetrahydrofuran (B95107) (THF), by the alkyne. This initial step is crucial for the subsequent proton transfer to occur, leading to the formation of the alkynylmagnesium halide and an alkane. The transition state for this proton transfer is characterized by a cyclic structure.

Based on these findings, a similar mechanistic pathway can be proposed for the reaction of a Grignard reagent with pent-2-yne to form pent-2-ynylmagnesium bromide. The ethyl group on the alkyne in pent-2-yne would likely introduce steric and electronic effects that could influence the energetics and geometry of the transition state compared to propyne, but the fundamental mechanism is expected to be analogous.

Transition State Characterization and Energetics

The characterization of transition states is a cornerstone of computational chemistry, providing critical insights into the feasibility and kinetics of a chemical reaction. For the formation of alkynyl Grignard reagents, DFT calculations have revealed key features of the transition state.

In the case of the reaction between MeMgX and propyne, the transition state is described as having a nearly triangular, cyclic structure involving the magnesium atom, the halogen, the acetylenic carbon, and the transferring proton. This cyclic arrangement facilitates the proton transfer from the alkyne to the methyl group of the Grignard reagent. The calculated transition state geometries indicate that it more closely resembles the reactants than the products.

Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a DFT study on the formation of this compound, based on analogous systems.

| Computational Parameter | Hypothetical Value (kcal/mol) |

| Complexation Energy (Reagents) | -5 to -10 |

| Activation Energy (Ea) | 10 to 15 |

| Enthalpy of Reaction (ΔH) | -15 to -25 |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can also be employed to predict the reactivity and selectivity of Grignard reagents in various chemical reactions. For an alkynyl Grignard reagent like this compound, a key aspect of its reactivity would be its nucleophilicity and basicity.

The prediction of regioselectivity in reactions of Grignard reagents with multifunctional substrates is a significant application of computational methods. For instance, in reactions with α,β-unsaturated carbonyl compounds, alkynyl Grignard reagents can potentially undergo 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. DFT calculations can be used to model the transition states for both pathways, and the calculated activation energies can predict the likely product.

While no specific predictive studies on this compound exist, the general principles derived from computational studies of other Grignard reagents would apply. Factors such as the nature of the substrate, the solvent, and the presence of additives can all influence the selectivity, and these can be modeled computationally.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules in solution, including Grignard reagents. Ab initio molecular dynamics (AIMD) simulations have been successfully used to study the complex solution chemistry of Grignard reagents, particularly the Schlenk equilibrium.

The Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) governs the composition of Grignard solutions. AIMD simulations of methylmagnesium chloride (CH₃MgCl) in THF have revealed that the equilibrium is a dynamic process involving the formation of various monomeric and dimeric species with different solvation structures. The solvent molecules play a crucial role in the ligand exchange processes.

For this compound in an ethereal solvent, MD simulations would be expected to reveal a similar complex interplay of species. The simulations could provide detailed information on:

The coordination of solvent molecules to the magnesium center.

The structure and stability of monomeric and dimeric forms of the Grignard reagent.

The dynamics of the Schlenk equilibrium, including the role of solvent in mediating the exchange of the pent-2-ynyl and bromide ligands.

The intermolecular interactions between the Grignard reagent and other species in solution.

Such simulations would provide a more realistic picture of the Grignard reagent in its reactive environment, going beyond the static picture provided by gas-phase calculations.

Advanced Analytical Techniques in the Study of Pent 2 Ynylmagnesium Bromide Reactions

Spectroscopic Methods for Reaction Monitoring and Intermediate Characterization (e.g., In Situ NMR, IR)

Real-time monitoring of chemical reactions provides invaluable data on reaction initiation, progression, and the formation of intermediates. For highly reactive species like Grignard reagents, in situ spectroscopic methods are particularly powerful.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a potent process analytical technology (PAT) tool for monitoring the formation of pent-2-ynylmagnesium bromide in real time. mt.comresearchgate.net The reaction can be followed by placing an attenuated total reflectance (ATR) probe directly into the reaction vessel. The formation of the Grignard reagent is observed by the disappearance of the characteristic absorption bands of the starting material, 1-bromo-2-pentyne, and the appearance of new bands associated with the carbon-magnesium bond. nih.gov

The most distinctive feature for monitoring reactions involving this compound is the carbon-carbon triple bond (C≡C). The stretching vibration of this bond provides a clear and characteristic signal in a region of the infrared spectrum that is often free from other interfering absorptions. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | Note |

| Internal Alkyne | C≡C | 2100 - 2260 | Weak to Medium | The intensity is weaker for more symmetrical alkynes. libretexts.orglibretexts.orgpressbooks.pub |

| Alcohol | O-H | 3200 - 3600 | Strong, Broad | Indicates the presence of the alcohol product after quenching the reaction. libretexts.org |

| Alkane | C-H | 2850 - 2960 | Strong | Present in the pent-2-ynyl group and any alkyl reactants/products. libretexts.org |

By monitoring the intensity of the C≡C stretching frequency, one can track the consumption of the Grignard reagent as it reacts with an electrophile, such as an aldehyde or ketone. Concurrently, the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ after the addition of an acidic workup solution confirms the formation of the alcohol product. libretexts.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine monitoring of Grignard reactions due to experimental challenges, in situ NMR spectroscopy offers detailed insight into the solution-state structure and composition of the reacting mixture. It can distinguish between the Grignard reagent (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂) which exist in equilibrium (the Schlenk equilibrium). By using a deuterated solvent and a specialized NMR tube setup, it is possible to acquire spectra at regular intervals, tracking the disappearance of reactant signals and the emergence of product signals, thereby determining reaction kinetics and detecting any potential intermediates.

Chromatographic Techniques for Product Isolation and Yield Determination (e.g., GC-MS, HPLC)

Once the reaction is complete, chromatographic techniques are essential for separating the desired product from unreacted starting materials, byproducts, and impurities. These methods are also the primary means for accurate yield determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing the volatile products of a Grignard reaction. nih.gov For example, in the reaction of this compound with acetaldehyde, the expected product is hept-3-yn-2-ol. A small aliquot of the crude reaction mixture (after quenching and workup) can be injected into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. smolecule.comchemconnections.org

The retention time in the GC helps to distinguish between different compounds, while the mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the molecule and its fragments. By comparing the resulting mass spectrum to a library of known spectra, the identity of the product can be confirmed. nih.gov Quantitative analysis to determine the reaction yield can be performed by integrating the peak area of the product and comparing it to that of a known internal standard.

Interactive Data Table: Hypothetical GC-MS Data for Hept-3-yn-2-ol

| Retention Time (min) | Compound | Molecular Weight | Key Mass Fragments (m/z) |

| 8.5 | Hept-3-yn-2-ol | 112.17 | 97, 83, 67, 55, 43 |

| 4.2 | Acetaldehyde (unreacted) | 44.05 | 44, 29 |

| 5.8 | 1-Bromo-2-pentyne (unreacted) | 147.02 | 148, 146, 67, 41 |

Note: Data is illustrative and based on typical fragmentation patterns for similar compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): For products that are not sufficiently volatile or are thermally unstable, HPLC is the preferred method for purification and analysis. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol/water gradient), can effectively separate the relatively nonpolar alcohol product from more polar or ionic impurities. The yield can be determined by constructing a calibration curve with a pure standard of the product and analyzing the crude reaction mixture under the same conditions.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Derivatives, High-Resolution Mass Spectrometry)

While the techniques above can confirm the identity and purity of a product, advanced methods are required for unambiguous structural determination, especially for novel compounds or for understanding the solid-state structure of the organometallic reagents themselves.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govchimia.ch This precision allows for the determination of the exact elemental formula of a compound. For the product of a reaction with this compound, HRMS can distinguish between the desired product and any potential byproducts that may have the same nominal mass but a different elemental composition. This technique is invaluable for confirming the identity of a newly synthesized molecule. acs.org

X-ray Crystallography of Derivatives: Grignard reagents are notoriously difficult to crystallize in their simple RMgX form. However, their structure in the solid state can be investigated by forming stable, crystalline derivatives. mdpi.com Although a crystal structure for this compound itself is not readily available, crystallographic studies on similar organomagnesium compounds have revealed complex structures, including monomers, dimers, and larger aggregates, often coordinated with solvent molecules like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

To confirm the structure of a reaction product, particularly its stereochemistry, the product can be derivatized to form a crystalline solid. For example, the alcohol product could be reacted with a carboxylic acid to form a solid ester derivative. This crystalline derivative can then be analyzed by single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the molecule, offering definitive proof of its structure and stereochemical configuration. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of pent-2-ynylmagnesium bromide in carbon-carbon bond-forming reactions is intrinsically linked to the use of catalysts. While traditional cross-coupling reactions often rely on palladium or nickel, emerging research is exploring more abundant and cost-effective transition metals to enhance reactivity and selectivity.

Cobalt and iron catalysts have shown considerable promise. For instance, cobalt(III) acetylacetonate (B107027) has been identified as an effective catalyst for the cross-coupling of alkynyl Grignard reagents with alkenyl triflates, proceeding efficiently in a common solvent like tetrahydrofuran (B95107) (THF) without the need for special phosphine (B1218219) ligands. Similarly, iron-catalyzed cross-coupling reactions have been developed, which are particularly valuable due to iron's low cost and toxicity. Studies on iron-catalyzed cross-couplings of alkynyl Grignards with alkyl halides have delved into the complex reaction mechanisms, identifying key intermediates that influence catalytic efficiency. For example, the structure of the alkynyl Grignard reagent, particularly the steric bulk of substituents, can significantly impact the stability and reactivity of the iron-catalyst complex.

Copper-catalyzed systems are also a major focus. Researchers have developed a novel oxidative coupling of Grignard reagents using a copper catalyst and di-tert-butyldiaziridinone as an oxidant. This method is effective for a wide range of Grignard reagents, including alkynyl variants, and facilitates challenging C(sp)–C(sp³) bond formations. The reaction proceeds under mild conditions with low catalyst loading, demonstrating its potential for efficient synthesis.

Interactive Table: Catalyst Systems for Alkynyl Grignard Reactions

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Grignard reactions, including those with this compound, into continuous flow chemistry and automated platforms represents a significant leap forward in process safety and efficiency. Grignard reactions are often highly exothermic, and traditional batch processing can pose challenges for heat management and scalability. Flow reactors, with their high surface-area-to-volume ratio, offer superior heat transfer, allowing for better temperature control and safer operation, even at higher concentrations.

Flow chemistry enables the generation and immediate use of reactive intermediates like this compound, minimizing the risks associated with their storage and handling. This approach is particularly beneficial for hazardous reactions and can lead to cleaner products and faster reaction times. The ability to "telescope" multiple reaction steps into a single, continuous stream without isolating intermediates further enhances efficiency and reduces waste.

Automated synthesis platforms, combined with flow reactors, allow for precise control over reaction parameters such as stoichiometry, reaction time, and temperature. This automation facilitates rapid reaction optimization and the creation of compound libraries for screening purposes, accelerating drug discovery and materials science research.

Exploration of New Reaction Pathways and Transformations

Beyond traditional additions to carbonyls and cross-coupling reactions, research is uncovering novel transformations for alkynyl Grignard reagents like this compound. One area of interest is the development of one-pot, multi-step synthetic methods that build molecular complexity efficiently. For example, a patented method describes a Grignard coupling reaction followed by a subsequent reaction with an electrophile in the same pot, avoiding the isolation of the intermediate alkynyl Grignard compound.

Oxidative coupling reactions, as mentioned previously, are also a frontier. These reactions allow for the formation of symmetrical or unsymmetrical diynes (homo- or cross-coupling), which are valuable building blocks in materials science and medicinal chemistry. The use of atmospheric oxygen as a green oxidant in iron-catalyzed homocoupling is a particularly innovative approach.

Furthermore, the reaction of alkynyl Grignard reagents with a broader range of electrophiles is being explored. This includes reactions with epoxides, carbon dioxide, and nitriles, which lead to propargyl alcohols, α,β-acetylenic carboxylic acids, and alkynyl ketones, respectively. The development of catalytic systems that enable these transformations with higher selectivity and under milder conditions continues to be an active area of research.

Sustainable and Green Chemistry Approaches in Organomagnesium Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes involving Grignard reagents. A primary goal is to minimize or eliminate the use of hazardous substances, particularly volatile and flammable ether solvents traditionally used for Grignard reactions.

One significant advance is the use of greener solvents. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, has emerged as a superior alternative to THF in many Grignard reactions. It often provides better reactivity and is less hazardous.

Another transformative approach is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. A groundbreaking study demonstrated that Grignard reagents can be prepared by milling magnesium with an organohalide using only a minimal amount of organic solvent. This method drastically reduces solvent waste, can be performed in ambient air, and overcomes solubility issues, opening the door to reactions with previously inaccessible starting materials. These solvent-free or low-solvent techniques align with the core green chemistry goals of waste prevention and designing safer chemical processes.

Interactive Table: Green Chemistry Innovations for Grignard Reactions

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Pent-2-ynylmagnesium bromide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use flame-resistant, anti-static lab coats, gloves (tested for compatibility with Grignard reagents), and safety goggles. Respiratory protection (e.g., N100/P3 masks) is required if ventilation is inadequate .

- Environmental Controls : Work under inert atmosphere (Ar/N₂) in a fume hood. Ground all equipment to prevent electrostatic discharge, which can ignite flammable vapors .

- Spill Management : Neutralize spills with dry sand or diatomaceous earth, followed by slow addition of isopropanol to quench reactivity. Collect residues in sealed containers for hazardous waste disposal .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in moisture-free, airtight containers under inert gas (e.g., argon) at 4°C to minimize degradation. Use molecular sieves in storage areas to absorb trace moisture .

- Avoid proximity to oxidizing agents, acids, or water-based solvents. Regularly inspect containers for leaks or precipitates, which indicate decomposition .

Q. What are the primary synthetic applications of this compound in organic chemistry?

- Methodological Answer :

- Nucleophilic Additions : React with ketones or aldehydes to form propargyl alcohols. Use anhydrous THF or Et₂O as solvents, and maintain temperatures below 0°C to control exothermic reactions .

- Cross-Coupling Reactions : Employ in Sonogashira or Kumada couplings to synthesize alkynylated aromatics. Catalytic systems (e.g., Pd/Fe) enhance yield in such reactions .

Advanced Research Questions

Q. How does the steric and electronic nature of this compound influence its reactivity compared to phenyl or alkyl Grignard reagents?

- Methodological Answer :

- Electronic Effects : The alkyne group increases electron density at the magnesium-bonded carbon, enhancing nucleophilicity. However, steric hindrance from the pent-2-ynyl chain slows reactions with bulky substrates.

- Comparative Analysis : Kinetic studies (e.g., quenching with D₂O and GC-MS monitoring) show ~20% slower reaction rates compared to phenylmagnesium bromide in ketone additions. Computational modeling (DFT) can further elucidate transition-state interactions .

Q. What strategies optimize the synthesis of this compound to minimize side products?

- Methodological Answer :

- Substrate Preparation : Use ultra-dry magnesium turnings and distill solvents (THF/Et₂O) over sodium/benzophenone. Pre-cool reagents to -20°C before initiating the reaction .

- In Situ Monitoring : Employ FT-IR to track the disappearance of the alkyne C≡C stretch (2100–2260 cm⁻¹) and confirm Grignard formation. Quench aliquots with deuterated water for <sup>1</sup>H NMR analysis of intermediate purity .

Q. How can researchers resolve contradictions in reported reaction conditions for this compound?

- Methodological Answer :

- Case Study : Conflicting data on optimal reaction temperatures (e.g., 0°C vs. room temperature) can be addressed by designing a DoE (Design of Experiments) . Vary temperature, solvent, and stoichiometry, then analyze yields via HPLC or GC-MS.

- Data Table :

| Temperature (°C) | Solvent | Yield (%) | Side Products (%) |

|---|---|---|---|

| 0 | THF | 78 | 5 |

| 25 | Et₂O | 65 | 18 |

| -10 | THF/Et₂O | 85 | 3 |

- Conclusion : Lower temperatures (-10°C) in THF/Et₂O mixtures maximize yield and minimize alkynyl dimerization .

Q. What advanced spectroscopic techniques characterize intermediates in this compound reactions?

- Methodological Answer :

- NMR Spectroscopy : Use Schlenk-line techniques with deuterated solvents (e.g., D₂O-quenched samples) to observe α-carbon shifts (δ 50–70 ppm for Mg-C).

- High-Resolution Mass Spectrometry (HRMS) : Detect transient intermediates (e.g., magnesium alkoxide complexes) via ESI-MS in negative ion mode .

- IR Spectroscopy : Monitor C≡C stretching (2100–2260 cm⁻¹) to confirm reagent integrity during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.